molecular formula C20H18FN5O2 B5676947 2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5676947
M. Wt: 379.4 g/mol
InChI Key: WMAXHRVCIBBHOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide involves multiple steps, including ring closure reactions, the Suzuki reaction, hydrolysis, and amidation reactions. These processes are crucial for constructing the imidazo[1,2-a]pyridine core and attaching various functional groups to the molecule (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. X-ray diffraction provides crystallographic and conformational analyses, while density functional theory (DFT) calculations allow for comparison and validation of the molecular structure. DFT also helps in understanding the electrostatic potential and frontier molecular orbitals, shedding light on physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

The compound's reactivity includes participation in various chemical reactions essential for its synthesis and modification. The key steps in the synthesis include the development of novel reagents and stereospecific reactions, ensuring the production of desired isomers without the need for further separation. This aspect is crucial for developing antiviral and antimycobacterial agents, as seen in structurally related compounds (Hamdouchi et al., 1999).

properties

IUPAC Name

2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-13-22-18(24-28-13)9-10-25(2)20(27)15-5-8-19-23-17(12-26(19)11-15)14-3-6-16(21)7-4-14/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAXHRVCIBBHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCN(C)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-YL)ethyl]imidazo[1,2-A]pyridine-6-carboxamide

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